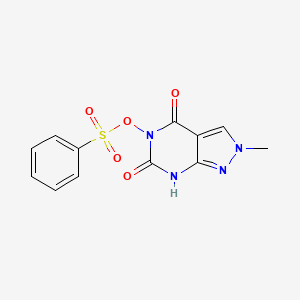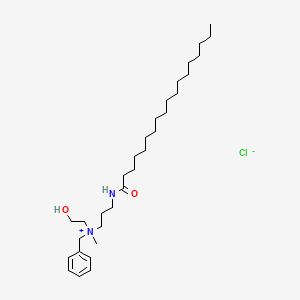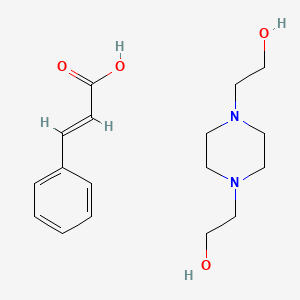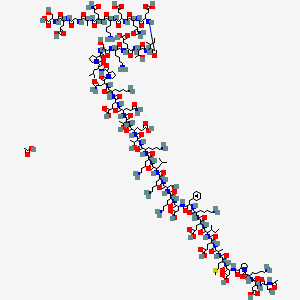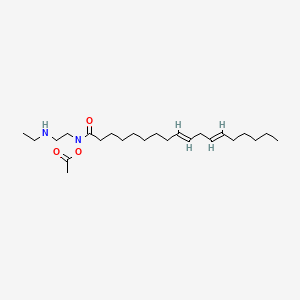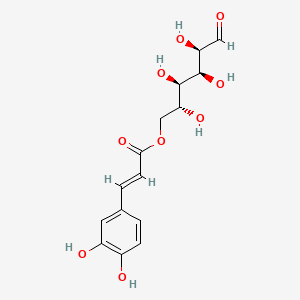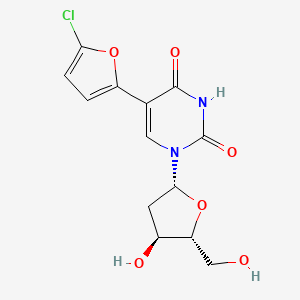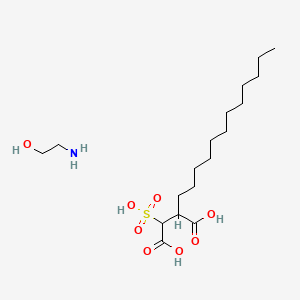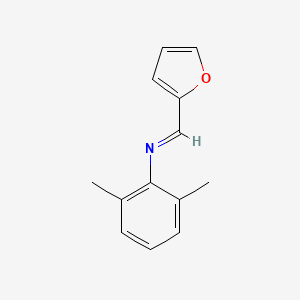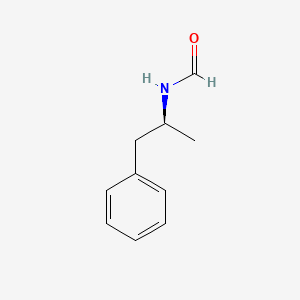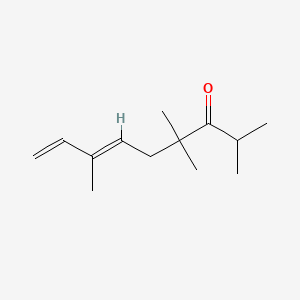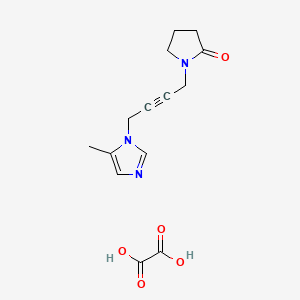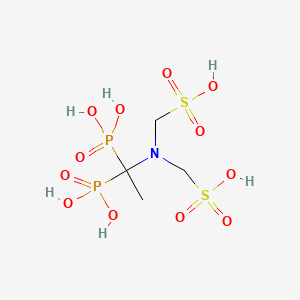
((1,1-Diphosphonoethyl)imino)bis(methanesulphonic) acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((1,1-Diphosphonoethyl)imino)bis(methanesulphonic) acid: is a complex organic compound characterized by the presence of phosphono and sulfonic acid groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((1,1-Diphosphonoethyl)imino)bis(methanesulphonic) acid typically involves the reaction of appropriate phosphono and sulfonic acid precursors under controlled conditions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction parameters are meticulously controlled to ensure consistent quality and high yield. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Analyse Chemischer Reaktionen
Types of Reactions
((1,1-Diphosphonoethyl)imino)bis(methanesulphonic) acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives .
Wissenschaftliche Forschungsanwendungen
((1,1-Diphosphonoethyl)imino)bis(methanesulphonic) acid: has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in industrial processes, such as catalysis and material synthesis.
Wirkmechanismus
The mechanism of action of ((1,1-Diphosphonoethyl)imino)bis(methanesulphonic) acid involves its interaction with specific molecular targets and pathways. The compound’s phosphono and sulfonic acid groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ((1,1-Diphosphonoethyl)imino)bis(methanesulfonic) acid
- ((1,1-Diphosphonoethyl)imino)bis(methanesulphonic) acid
Uniqueness
This compound is unique due to its specific combination of phosphono and sulfonic acid groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
84196-11-2 |
|---|---|
Molekularformel |
C4H13NO12P2S2 |
Molekulargewicht |
393.2 g/mol |
IUPAC-Name |
[1,1-diphosphonoethyl(sulfomethyl)amino]methanesulfonic acid |
InChI |
InChI=1S/C4H13NO12P2S2/c1-4(18(6,7)8,19(9,10)11)5(2-20(12,13)14)3-21(15,16)17/h2-3H2,1H3,(H2,6,7,8)(H2,9,10,11)(H,12,13,14)(H,15,16,17) |
InChI-Schlüssel |
BYBZEMDTHKGLRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(N(CS(=O)(=O)O)CS(=O)(=O)O)(P(=O)(O)O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


